1-Butyl-4-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

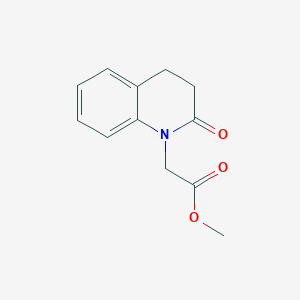

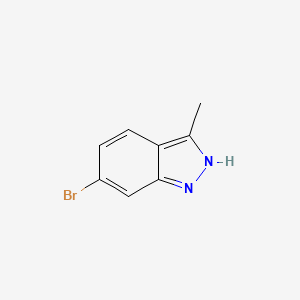

“1-Butyl-4-methyl-1H-pyrazol-5-amine” is a pyrazole-derived compound. It is a dark red solid at room temperature and slightly soluble in chloroform and dichloromethane . It has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H15N3 . Its molecular weight is 153.22 g/mol . The SMILES string representation of its structure is CCCCn1ncc©c1N .Chemical Reactions Analysis

The amino group in “this compound” is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .Physical And Chemical Properties Analysis

“this compound” is a dark red solid at room temperature . It is slightly soluble in chloroform and dichloromethane, and has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .Scientific Research Applications

Synthetic Chemistry Applications

1-Butyl-4-methyl-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the efficient one-pot synthesis of pyrazole derivatives, showcasing its versatility in forming complex molecules with potential applications in drug discovery and material science. The operational easiness and short reaction times highlight its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).

Materials Science

In materials science, this compound has been involved in the creation of nonlinear optical materials . Research demonstrates that derivatives of this compound exhibit considerable nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The ability to modify intramolecular charge transfer underscores its importance in developing advanced materials (Ö. Tamer et al., 2016).

Catalysis

It also finds application in catalysis, as seen in the synthesis of polymeric materials . Complexes derived from this compound have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting its role in developing environmentally friendly polymer synthesis methods (Matiwane, Obuah, & Darkwa, 2020).

Heterocyclic Chemistry

The reactivity of this compound has been extensively studied in the context of heterocyclic chemistry, leading to the generation of novel heterocyclic frameworks . These frameworks are pivotal in the discovery of new drugs and materials with unique properties, demonstrating the compound's critical role in expanding the boundaries of medicinal and materials chemistry (Mironovich & Shcherbinin, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The amino group in the pyrazole ring is a common reaction center and can undergo a series of nucleophilic substitution reactions to produce derivative pyrazole compounds .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

1-Butyl-4-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of downstream targets, thereby modulating cellular responses. Additionally, changes in gene expression induced by this compound can lead to long-term effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary biological effects. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

2-butyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSUBAQIYOSKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614229 |

Source

|

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-51-4 |

Source

|

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)